Somatostatin acetate

Vue d'ensemble

Description

Il est sécrété par les cellules D des îlots pour inhiber la libération d'insuline et de glucagon, et est également généré dans l'hypothalamus, où il inhibe la libération de l'hormone de croissance et des hormones stimulant la thyroïde de l'hypophyse antérieure . L'acétate de somatostatine existe sous deux formes actives : la somatostatine-14 et la somatostatine-28, qui sont dérivées du clivage d'une seule préproprotéine .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acétate de somatostatine peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), qui implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final .

Méthodes de Production Industrielle : La production industrielle de l'acétate de somatostatine implique la technologie de l'ADN recombinant. Un plasmide recombinant contenant le gène de la somatostatine est introduit dans un organisme hôte, tel qu'Escherichia coli, qui produit ensuite le peptide. Le peptide est purifié à l'aide de techniques de chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : L'acétate de somatostatine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide en fonction des différentes applications .

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide performique.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) sont utilisés pour réduire les ponts disulfure.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues de l'acétate de somatostatine, qui sont utilisés à des fins thérapeutiques différentes .

4. Applications de la Recherche Scientifique

L'acétate de somatostatine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Il joue un rôle crucial dans l'étude de la régulation hormonale et des voies de transduction du signal.

Médecine : L'acétate de somatostatine est utilisé pour traiter des affections telles que l'acromégalie, les saignements gastro-intestinaux et certains types de tumeurs. .

Industrie : Il est utilisé dans la production de formulations à libération prolongée pour des effets thérapeutiques soutenus.

5. Mécanisme d'Action

L'acétate de somatostatine exerce ses effets en se liant aux récepteurs de la somatostatine (SSTR), qui sont des récepteurs couplés aux protéines G. Lors de la liaison, il inhibe l'adénylyl cyclase, réduisant les niveaux d'AMP cyclique (AMPc) et inhibant par conséquent la libération de diverses hormones. Ce mécanisme est crucial pour son rôle dans la régulation des sécrétions endocrines et exocrines .

Composés Similaires :

Unicité : L'acétate de somatostatine est unique en raison de son occurrence naturelle et de sa capacité à inhiber une large gamme d'hormones. Ses analogues synthétiques, bien que plus stables et plus durables, sont conçus pour imiter ses effets mais avec des propriétés pharmacocinétiques améliorées .

Applications De Recherche Scientifique

Somatostatin acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It plays a crucial role in studying hormone regulation and signal transduction pathways.

Medicine: this compound is used to treat conditions such as acromegaly, gastrointestinal bleeding, and certain types of tumors. .

Industry: It is used in the production of long-acting release formulations for sustained therapeutic effects.

Mécanisme D'action

Somatostatin acetate exerts its effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. Upon binding, it inhibits adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently inhibiting the release of various hormones. This mechanism is crucial for its role in regulating endocrine and exocrine secretions .

Comparaison Avec Des Composés Similaires

Octreotide: A synthetic analog of somatostatin with a longer half-life, used to treat acromegaly and neuroendocrine tumors.

Lanreotide: Another synthetic analog with similar applications as octreotide.

Pasireotide: A second-generation somatostatin analog with broader receptor binding and used for treating Cushing’s disease.

Uniqueness: Somatostatin acetate is unique due to its natural occurrence and its ability to inhibit a wide range of hormones. Its synthetic analogs, while more stable and longer-lasting, are designed to mimic its effects but with improved pharmacokinetic properties .

Activité Biologique

Somatostatin acetate, a synthetic analog of the naturally occurring peptide somatostatin, exhibits a wide range of biological activities that make it significant in both clinical and research settings. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by diverse research findings, data tables, and case studies.

Overview of Somatostatin

Somatostatin is a peptide hormone produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in inhibiting the secretion of several hormones, including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones such as gastrin and cholecystokinin . this compound is used therapeutically to mimic these inhibitory effects.

Somatostatin exerts its effects primarily through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-5), each with distinct tissue distributions and functions. Upon activation, these receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of calcium ion concentrations .

Key Mechanisms:

- Inhibition of Hormone Secretion: this compound effectively inhibits the secretion of GH, insulin, glucagon, and other hormones. For example, analogs like [D-Trp8]-Somatostatin are reported to be 8-10 times more potent than somatostatin itself in inhibiting insulin and glucagon secretion .

- Gastrointestinal Motility Regulation: The compound modulates gastrointestinal motility by delaying gastric emptying and inhibiting exocrine pancreatic secretion .

- Antiproliferative Effects: this compound has been shown to exert antiproliferative effects on various tumor cells by blocking mitogenic signals from growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) .

Physiological Effects

The biological activity of this compound encompasses several physiological functions:

-

Endocrine Regulation:

- Suppresses GH release from the pituitary gland.

- Inhibits insulin and glucagon secretion from pancreatic islets.

- Reduces secretion of digestive enzymes from the pancreas.

-

Gastrointestinal Functions:

- Decreases gastric acid secretion.

- Slows down gastric emptying time.

- Modulates nutrient absorption in the intestines.

-

Neurological Effects:

- Influences cognitive functions and locomotion through central nervous system pathways.

- Immunological Modulation:

Therapeutic Applications

This compound is utilized in various clinical settings:

- Neuroendocrine Tumors (NETs): It is effective in managing symptoms associated with NETs by reducing hormone secretion that leads to hormonal syndromes.

- Acromegaly Treatment: Used to control excessive GH production in acromegaly patients.

- Gastrointestinal Disorders: Helps manage conditions such as VIPoma and carcinoid syndrome by alleviating diarrhea and flushing episodes.

Case Studies

Case Study 1: Acromegaly Management

A study involving patients with acromegaly demonstrated that treatment with somatostatin analogs led to significant reductions in serum GH levels and improvements in clinical symptoms over a 12-month period. Patients reported decreased headaches and improved quality of life metrics .

Case Study 2: Neuroendocrine Tumors

In a cohort study involving patients with advanced NETs treated with somatostatin analogs, over 60% experienced symptomatic relief from hormone-related symptoms such as flushing and diarrhea. Imaging studies indicated stabilization or reduction in tumor size in a subset of patients .

Table 1: Comparison of Somatostatin Analog Potency

| Analog | Potency Compared to Somatostatin | Target Hormones |

|---|---|---|

| Somatostatin-14 | Baseline | GH, Insulin |

| [D-Trp8]-Somatostatin | 8-10 times more potent | Insulin, Glucagon |

| [D-Cys14]-Somatostatin | More potent for glucagon than insulin | Glucagon |

Table 2: Physiological Effects of this compound

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Inhibition of GH secretion | Binding to SSTR2 on pituitary cells | Treatment for acromegaly |

| Decreased gastric acid output | Inhibition of gastric parietal cells | Management of peptic ulcers |

| Reduced insulin secretion | Inhibition of pancreatic beta cells | Control of hyperinsulinemia |

Propriétés

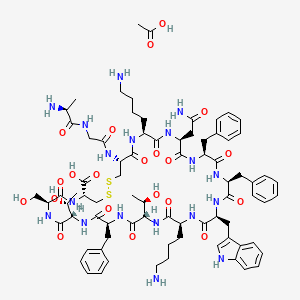

IUPAC Name |

acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYNCDIZASLOMM-HMAILDBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H108N18O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-66-1 | |

| Record name | Somatostatin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOMATOSTATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.